molecular formula C9H10FNO4 B1211884 2-Fluoro-5-hydroxy-L-tyrosine CAS No. 75290-51-6

2-Fluoro-5-hydroxy-L-tyrosine

Cat. No.: B1211884
CAS No.: 75290-51-6
M. Wt: 214.18 g/mol
InChI Key: PAXWQORCRCBOCU-RPDRGXCHSA-N
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Description

6-((18)F)fluoro-L-dopa is a 6-fluoro-L-dopa and a (18)F radiopharmaceutical.
Fluorodopa F 18 is a fluorinated analog of [levodopa] used as a diagnostic agent for positron emission tomography (PET) in the evaluation of Parkinsonian syndromes. Fluorodopa F 18 PET is used adjunctly with other diagnostic investigations and serves primarily to visualize dopaminergic nerve terminals in the striatum.
Fluorodopa F 18 is the amino acid analog fluorodopa (FDOPA) labeled with fluorine F 18, a positron-emitting isotope, with potential tumor tracer property. Fluorine F 18 fluorodopa is able to cross the blood-brain barrier and is taken up by brain tumor cells. As uptake is higher in tumor cells, tumors may then be imaged using positron emission tomography (PET). Assessing tumor uptake of FDOPA may be beneficial for diagnosis, localization and in determining further treatment.

Properties

CAS No.

75290-51-6

Molecular Formula

C9H10FNO4

Molecular Weight

214.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1

InChI Key

PAXWQORCRCBOCU-RPDRGXCHSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Key on ui other cas no.

75290-51-6

Synonyms

(18)F-dopa
18F-FDOPA
2-fluoro-5-hydroxytyrosine
3,4-dihydroxy-6-fluorophenylalanine
3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine
6-(18F)fluoro-L-3,4-dihydroxyphenylalanine
6-(18F)fluoro-L-DOPA
6-fluoro-DOPA
6-fluorodopa
fluorodopa
fluorodopa F 18
fluorodopa F 18, (18)F-labeled cpd
fluorodopa F-18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-hydroxy-L-tyrosine
Reactant of Route 2
2-Fluoro-5-hydroxy-L-tyrosine
Reactant of Route 3
2-Fluoro-5-hydroxy-L-tyrosine
Reactant of Route 4
2-Fluoro-5-hydroxy-L-tyrosine
Reactant of Route 5
2-Fluoro-5-hydroxy-L-tyrosine
Reactant of Route 6
2-Fluoro-5-hydroxy-L-tyrosine

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